molecular formula C22H30O4 B12099591 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)

19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal)

Cat. No.: B12099591
M. Wt: 358.5 g/mol
InChI Key: GJXAERIRKRLZJY-UHFFFAOYSA-N
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Description

19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal): is a synthetic steroidal compound. It is characterized by its unique structure, which includes a cyclic acetal group formed with 1,2-ethanediyl. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Formation of the Diene System: This involves the introduction of double bonds at the 5(10) and 9(11) positions. This can be achieved through dehydrogenation reactions using reagents such as selenium dioxide or other oxidizing agents.

    Hydroxylation: Introduction of the hydroxyl group at the 17th position can be carried out using hydroxylating agents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Acetal Formation: The cyclic acetal group is formed by reacting the hydroxylated steroid with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a more saturated structure, such as a single or double bond.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or selenium dioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other steroidal derivatives. Its unique structure allows for the exploration of various chemical transformations and the study of reaction mechanisms.

Biology

In biological research, 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) is studied for its potential effects on cellular processes. It may interact with steroid receptors and influence gene expression, cell proliferation, and apoptosis.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-modulating effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the transcription of target genes, leading to changes in protein expression and cellular function. The pathways involved may include hormone signaling, inflammatory response, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 19-Norpregna-5(10),9(11)-dien-20-yn-3-one, 17-hydroxy-, cyclic 1,2-ethanediyl acetal
  • 19-Norpregna-5(10),9(11),20-trien-3-one, 17-hydroxy-20-methoxy-, cyclic 1,2-ethanediyl acetal
  • (17alpha)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile

Uniqueness

What sets 19-Norpregna-5(10),9(11)-diene-3,20-dione, 17-hydroxy-, cyclic 3-(1,2-ethanediyl acetal) apart from similar compounds is its specific structural configuration, particularly the cyclic acetal group. This unique feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(23)22(24)10-7-19-18-4-3-15-13-21(25-11-12-26-21)9-6-16(15)17(18)5-8-20(19,22)2/h5,18-19,24H,3-4,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXAERIRKRLZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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